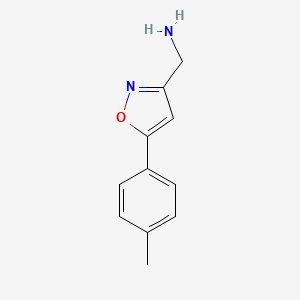

(5-(p-Tolyl)isoxazol-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

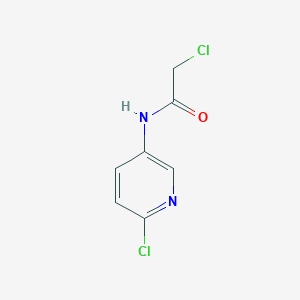

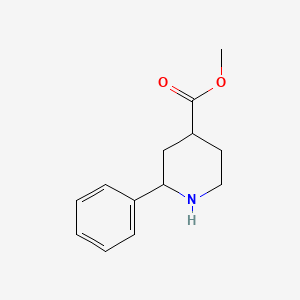

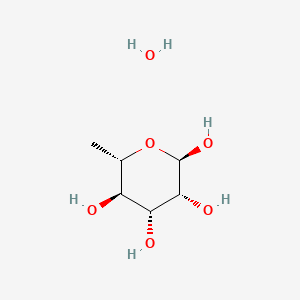

“(5-(p-Tolyl)isoxazol-3-yl)methanamine” is a chemical compound with the molecular formula C11H12N2O . It is also known by its CAS number 893639-11-7 .

Synthesis Analysis

The synthesis of functionally substituted isoxazole derivatives like “(5-(p-Tolyl)isoxazol-3-yl)methanamine” has been reported in the literature . The process involves the reaction of 3-chloromethyl-5-phenyl (p-tolyl)isoxazoles with substituted phenols under the conditions of the Williamson reaction . This affords the corresponding 3-aryloxymethyl-5-phenyl (p-tolyl)isoxazoles . Treating the latter with sodium methylate, sodium phenyl (benzyl, furfuryl)thiolates and morpholine in methanol results in the replacement of the chlorine atom in 3-chloromethyl-5-phenyl (p-tolyl)isoxazoles by methoxy-, phenyl- (benzyl, furfuryl)sulfanyl groups and morpholine residue .Applications De Recherche Scientifique

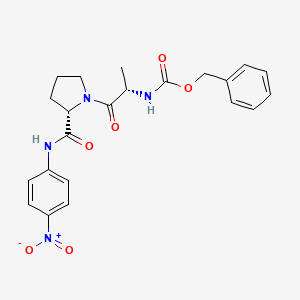

Preparation of Palladium (II) Complex

This compound is used in the preparation of a Palladium (II) complex . The complex is air and moisture stable, and it’s synthesized and structurally characterized by single-crystal X-ray diffraction .

Catalytic Application in the Suzuki-Miyaura Reaction

The Palladium (II) complex prepared from this compound has been used as a catalyst in the Suzuki-Miyaura reaction . This reaction is one of the most efficient and powerful tools for carbon-carbon bond formation in the synthesis of biaryl compounds, which are widely used in pharmaceutical, agricultural, and new material chemistry .

Synthesis of Biaryls

The Suzuki-Miyaura reaction catalyzed by the Palladium (II) complex of this compound is used for the synthesis of biaryls . Biaryl compounds have wide applications in various fields, including pharmaceuticals, agriculture, and new material chemistry .

Use in Water as a Solvent

The Suzuki-Miyaura reaction catalyzed by the Palladium (II) complex of this compound can be carried out in water as a solvent . This is advantageous because water is inexpensive, readily available, and non-toxic .

Development of High-Turnover-Number Catalysts

This compound has been used in the development of high-turnover-number catalysts . These catalysts are of great importance in large-scale applications of the Suzuki-Miyaura reaction .

Synthesis of Polysubstituted 3-(Isoxazol-5-yl)pyrroles

This compound has been used in the synthesis of polysubstituted 3-(isoxazol-5-yl)pyrroles . These compounds have potential applications in various fields, including medicinal chemistry .

Propriétés

IUPAC Name |

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-6-10(7-12)13-14-11/h2-6H,7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZAZIRLRAUPST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629709 |

Source

|

| Record name | 1-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(p-Tolyl)isoxazol-3-yl)methanamine | |

CAS RN |

893639-11-7 |

Source

|

| Record name | 1-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)

![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)

![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)